1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one
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Overview
Description
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one is a compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates interactions with various biological molecules, potentially leading to the modulation of biological pathways . The diphenylmethyl and fluoromethyl groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzhydrylazetidin-3-one: Similar structure but lacks the fluoromethyl group.
1-(3-Fluoropropyl)azetidin-3-amine: Contains a fluoropropyl group instead of a fluoromethyl group.
Uniqueness
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-one is unique due to the presence of both diphenylmethyl and fluoromethyl groups, which impart distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16FNO |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
1-benzhydryl-2-(fluoromethyl)azetidin-3-one |
InChI |
InChI=1S/C17H16FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |
InChI Key |
GJYAJAWGZSDRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF |
Origin of Product |
United States |
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